2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole ring attached to a biphenyl structure with a carboxylic acid and carbamoyl group
Biochemical Analysis
Biochemical Properties
The compound 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has been found to interact with various enzymes and proteins . It has shown potent α-amylase inhibition, suggesting its potential role in biochemical reactions related to carbohydrate metabolism .
Cellular Effects
In cellular processes, 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has demonstrated significant effects. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment to Biphenyl Structure: The benzo[d][1,3]dioxole ring is then coupled with a biphenyl derivative through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Introduction of Carboxylic Acid and Carbamoyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Mechanism of Action
The mechanism by which 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide: This compound shares the benzo[d][1,3]dioxole ring but has different substituents, leading to distinct properties and applications.
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid: Similar in structure but with variations in the acetic acid moiety, affecting its reactivity and biological activity.
Uniqueness
The uniqueness of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-20(22-13-9-10-18-19(11-13)27-12-26-18)16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)25/h1-11H,12H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHQANIHXQUQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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